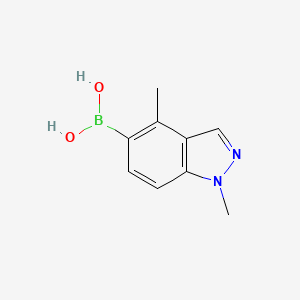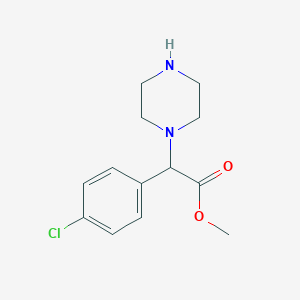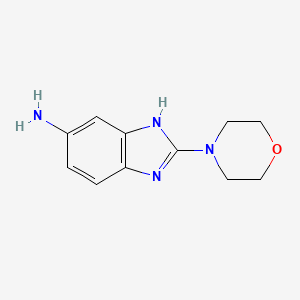![molecular formula C10H12N4S B1438501 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine CAS No. 1095539-04-0](/img/structure/B1438501.png)
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine
Descripción general
Descripción
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C10H12N4S and a molecular weight of 220.29 . It is a derivative of thiazolo[5,4-b]pyridine, a heterocyclic compound that has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A specific synthesis procedure for this compound was not found in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a fused ring system containing nitrogen and sulfur atoms . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical properties of this compound include a predicted boiling point of 383.5±52.0 °C and a predicted density of 1.312±0.06 g/cm3 . Its pKa is predicted to be 8.36±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant application of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine derivatives is in the synthesis of compounds with potential antimicrobial and antiproliferative activities. These compounds are synthesized through various chemical reactions, including the condensation of key intermediates with aldehydes to produce Schiff base derivatives, which are then cyclized to give thiazolidinones. These thiazolidinones, linked with 1-pyridin-2-yl-piperazine, have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showing promising results (Patel, Kumari, & Patel, 2012). Additionally, these derivatives have been tested for their antiproliferative activity in vitro against various human cancer and normal cell lines, indicating their potential as substrates for further synthesis or as candidates for biological studies (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015).
Anticancer Research
The exploration of 1,3-thiazole derivatives with piperazine substituents has contributed to anticancer research, particularly in evaluating these compounds' efficacy across various cancer cell lines, including those for lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Compounds featuring a piperazine substituent at C2 of the 1,3-thiazole cycle have shown significant effectiveness, highlighting the therapeutic potential of such derivatives in cancer treatment (Turov, 2020).
Insecticidal Applications
Some studies have focused on the insecticidal properties of heterocycles incorporating a thiadiazole moiety against agricultural pests, such as the cotton leafworm, Spodoptera littoralis. These studies underline the potential of this compound derivatives in developing new, innovative insecticidal agents, providing a basis for further research into environmentally friendly pest control solutions (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Neurodegenerative Disorders Treatment
Moreover, derivatives of this compound have been evaluated as potential therapeutic agents for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. These compounds have been shown to exhibit potent and selective human A2A adenosine receptor inverse agonist activity, indicating their potential use in treating these disorders and possibly preventing tumor development (Varano, Catarzi, Vigiani, Vincenzi, Pasquini, Varani, & Colotta, 2020).
Direcciones Futuras
The future research directions for 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine and related compounds could involve further exploration of their therapeutic potential. For instance, thiazolo[5,4-b]pyrimidine derivatives have shown promise as potential neuroprotective and anti-neuroinflammatory agents . Further studies could also focus on the synthesis and characterization of more derivatives, as well as a deeper investigation into their mechanisms of action.
Mecanismo De Acción
Target of Action
The primary target of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound’s inhibitory activity on PI3K is extremely strong, with an IC50 of 3.6 nM . This suggests that the compound may have good bioavailability and potency.
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can potentially lead to reduced growth and proliferation of cancer cells.
Análisis Bioquímico
Biochemical Properties
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . Additionally, this compound has shown inhibitory activity against other kinases, such as PI3Kγ and PI3Kδ, albeit with varying degrees of potency .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The compound exerts its effects by disrupting key cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Furthermore, this compound has been shown to alter gene expression profiles, leading to the downregulation of pro-survival genes and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound functions as a competitive inhibitor of PI3K. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphoinositides and subsequent activation of downstream signaling molecules . This inhibition results in the suppression of the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the kinase domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory signaling pathways . Additionally, degradation products of this compound have been identified, which may contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound are dose-dependent. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is influenced by factors such as enzyme induction and inhibition, which can impact its pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters, such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, binding to plasma proteins influences the compound’s bioavailability and tissue penetration . These interactions play a crucial role in determining the pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize predominantly in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Propiedades
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIPAWSZNQVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)


![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)



![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)



![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)
